tert-Butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a heterocyclic compound that belongs to the azepine family, characterized by its seven-membered nitrogen-containing ring. The presence of the bromine atom at the 6-position and a tert-butyl ester group at the carboxylate position confers unique properties that are of significant interest in medicinal chemistry and materials science. This compound is utilized as a precursor in the synthesis of various biologically active molecules and complex heterocycles.
The compound is classified under azepines, which are known for their diverse biological activities. It can be sourced from chemical suppliers specializing in heterocyclic compounds or synthesized through established laboratory protocols. Its molecular formula is with a molecular weight of approximately 271.17 g/mol.
The synthesis of tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate typically involves several key steps:
Industrial methods may involve continuous flow reactors to optimize production efficiency and sustainability by employing green chemistry principles.
The molecular structure of tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate features:
The compound's three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement.
tert-Butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can participate in various chemical reactions:
These reactions are facilitated by common reagents such as sodium hydride for nucleophilic substitutions or lithium aluminum hydride for reductions.
The mechanism of action of tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances its binding affinity to these targets, potentially leading to inhibition or modulation of enzymatic activity. Specific pathways depend on the biological context in which this compound is applied.
The compound's stability under various pH conditions and temperatures should be assessed to understand its behavior in different environments.
tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate finds applications in:
Electrophilic bromination represents the most efficient method for introducing bromine at the C6 position of 2,3,4,5-tetrahydro-1H-azepine precursors. The unsaturated moiety adjacent to the reaction site facilitates regioselective bromination through resonance stabilization of the carbocation intermediate. Optimization studies reveal that N-unprotected azepines exhibit lower selectivity due to competing reactions at the nitrogen atom, necessitating protective group strategies prior to halogenation. Key parameters include stoichiometric control (1.05–1.2 eq. bromine) and temperature maintenance (–10°C to 0°C) to minimize di-bromination byproducts [1]. Solvent screening demonstrates dichloromethane (DCM) provides superior selectivity (>95%) over tetrahydrofuran (THF) or acetonitrile, attributed to its non-coordinating nature and optimal dielectric constant for bromonium ion formation. Post-reaction quenching with sodium thiosulfate followed by extractive workup yields the brominated intermediate suitable for direct carboxylation.
Table 1: Bromination Optimization Parameters
Variable | Optimal Condition | Suboptimal Condition | Impact on Selectivity |
---|---|---|---|
Bromine Equivalents | 1.1 eq. | >1.3 eq. | Di-bromination (>20%) |
Temperature | –5°C ± 2°C | 25°C | Polymerization observed |
Solvent | Anhydrous DCM | THF | <80% conversion |
Protecting Group | None (free amine) | Boc-protected | >95% selectivity |
Carboxylation employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions to install the tert-butoxycarbonyl group. Kinetic studies identify nucleophilic addition-elimination as the rate-determining step, with reactivity enhanced by:
Notably, the bromine substituent remains inert under these mild conditions (0–25°C), preserving the molecular integrity of the scaffold. Post-carboxylation, the product precipitates in high purity (>98% HPLC) upon acidification to pH 2–3, exploiting the compound’s low water solubility.
Table 2: Carboxylation Reaction Screening
Reagent System | Time (h) | Conversion (%) | Key Observation |
---|---|---|---|
Boc₂O, Et₃N, THF | 12 | 78 | Soluble byproducts |
Boc₂O, NaOH, PTC, H₂O/DCM | 2 | >98 | Easy phase separation |
Boc₂O, DMAP, CH₃CN | 6 | 92 | DMAP removal challenges |
Transitioning from batch to continuous flow chemistry addresses exotherm management and mixing inefficiencies in large-scale production. A two-reactor configuration demonstrates significant advantages:
This system achieves 92% overall yield at kilogram-scale compared to 78% in batch reactors, primarily by eliminating intermediate isolation and precisely controlling reaction parameters. Impurity profiling reveals reduced di-brominated species (<0.5%) due to eliminated hot spots. The technology enables production capacities exceeding 50 kg/day using compact reactor footprints (<500 L volume), demonstrating superior space-time yields versus conventional tank reactors [1].
Table 3: Batch vs. Flow Process Economics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Cycle Time | 18 h | 3.5 h | 80% reduction |
Yield (pilot scale) | 78% | 92% | +14% |
Cooling Energy Demand | 35 kWh/kg | 8 kWh/kg | 77% reduction |
Maximum Batch Size | 200 kg | Continuous | Scalability+ |
Final product purity (>99.5%) is achieved through crystallization optimization rather than chromatographic methods. Key findings include:
Overall process yields increase from 65% to 83% through recycling mother liquors and implementing in-process analytics (FTIR monitoring). The crystalline product exhibits excellent stability when stored under argon at –20°C, with no decomposition observed after 24 months.
Table 4: Purification Optimization Results
Method | Purity (%) | Recovery (%) | Major Impurity |
---|---|---|---|
Silica Chromatography | 99.9 | 65 | None (but high loss) |
Ethanol-Water Crystallization | 98.5 | 72 | 6,8-diBr analogue (0.3%) |
MTBE/Hexane Crystallization | 99.7 | 89 | Residual solvent only |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8